molecular formula C12H16BrNO B1308803 N-(4-Bromophenethyl)isobutyramide CAS No. 304664-15-1

N-(4-Bromophenethyl)isobutyramide

Cat. No. B1308803
M. Wt: 270.17 g/mol
InChI Key: YTDGAIPQPGLUBF-UHFFFAOYSA-N
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Description

N-(4-Bromophenethyl)isobutyramide is a chemical compound that is likely to be related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound N-(4-Bromophenethyl)isobutyramide is not directly mentioned in the provided papers, we can infer from the related research that it is an amide with potential for further chemical modifications and could be of interest in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in the literature. For instance, the synthesis of substituted phenethylamine analogues, which are derivatives of N-(2-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine, involves reductive alkylation of methoxyphenethylamines with bromodimethoxybenzaldehydes . Similarly, α-bromo-N-benzyl-propionamide and -isobutyramide react with sodium hydride to yield 2-amino-oxazolidinones, suggesting that N-(4-Bromophenethyl)isobutyramide could potentially undergo similar base-catalyzed reactions to form novel heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure and stereochemistry of a 2-amino-oxazolidinone were elucidated by X-ray crystal analysis . In the case of N-(4-Bromophenethyl)isobutyramide, one could expect that similar analytical methods would be employed to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds can be quite diverse. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino derivatives, which can undergo rearrangement . This suggests that N-(4-Bromophenethyl)isobutyramide might also participate in nucleophilic substitution reactions with amines or other nucleophiles, potentially leading to rearranged products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides can be inferred from related compounds. For example, N-4-(bromobutanoyl)-N'-(o-, m-, and p-tolyl)thioureas were characterized by IR and NMR spectroscopy, and their crystal structures were determined, showing that they adopt specific configurations stabilized by intramolecular hydrogen bonds . These findings suggest that N-(4-Bromophenethyl)isobutyramide would also have distinct spectroscopic signatures and a solid-state structure that could be characterized similarly.

Scientific Research Applications

Summary of the Application

“N-(4-Bromophenethyl)isobutyramide” (also known as K36H) has been studied for its potential to protect skin from inflammation caused by UVB radiation . Long-term exposure to UVB radiation can lead to skin inflammation and aging .

Methods of Application or Experimental Procedures

The effects of K36H on UVB-induced skin inflammation were investigated in human skin fibroblasts and hairless mice . The study involved the application of K36H and subsequent exposure to UVB radiation .

Results or Outcomes

The study found that K36H reduced UVB-induced expression of mitogen-activated protein kinase (MAP kinase), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in fibroblasts . This was achieved by regulating IκB and nuclear factor-kappa B (NF-κB) expression . In hairless mice, topical application of K36H significantly reduced inflammation and skin thickness, and prevented photodamage . K36H also inhibited the levels of UV-upregulated inflammation-related proteins such as IL-1, iNOS, and NF-κB in the dermis of the mice .

These findings suggest that K36H has antioxidant and anti-inflammatory properties, and could potentially be developed as an agent for preventing photodamage and photoinflammation .

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound .

properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDGAIPQPGLUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395741
Record name N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenethyl)isobutyramide

CAS RN

304664-15-1
Record name N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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